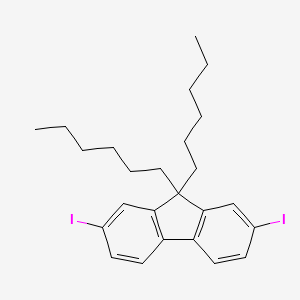
9H-Fluorene, 9,9-dihexyl-2,7-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 9,9-dihexyl-2,7-diiodo-: is a chemical compound with the molecular formula C25H32I2 and a molecular weight of 586.34 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two iodine atoms at the 2 and 7 positions and two hexyl groups at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- typically involves the iodination of 9,9-dihexylfluorene. One common method is the reaction of 9,9-dihexylfluorene with iodine and an oxidizing agent such as iodic acid or hydrogen peroxide in an organic solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods: While specific industrial production methods for 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atoms in 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted fluorenes can be obtained.
Oxidation Products: Fluorenone derivatives are common products of oxidation reactions.
Reduction Products: The reduction of iodine atoms yields 9,9-dihexylfluorene.
Scientific Research Applications
Chemistry: 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- is used as an intermediate in the synthesis of other organic compounds, particularly in the field of organic electronics. It serves as a building block for the preparation of light-emitting diodes (LEDs) and organic photovoltaic cells due to its ability to facilitate charge transport .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the development of materials with specific electronic properties. It is particularly valuable in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- in its applications primarily involves its electronic properties. The presence of iodine atoms and hexyl groups influences the compound’s ability to participate in charge transfer processes. In organic electronics, it acts as a charge carrier, facilitating the movement of electrons or holes through the material. The molecular targets and pathways involved are related to its interaction with other components in electronic devices, such as electron acceptors or donors .
Comparison with Similar Compounds
9,9-Dihexyl-2,7-dibromofluorene: Similar to 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-, but with bromine atoms instead of iodine.
9,9-Dihexylfluorene-2,7-diboronic acid: This compound contains boronic acid groups instead of halogens and is used in cross-coupling reactions to form carbon-carbon bonds.
9,9-Dihexyl-9H-fluorene-2,7-diyl bis(3,6-di-tert-butylcarbazole): A more complex derivative used as a host material in phosphorescent devices.
Uniqueness: The uniqueness of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- lies in its specific combination of iodine atoms and hexyl groups, which impart distinct electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics where precise control over electronic properties is crucial .
Properties
CAS No. |
278176-05-9 |
|---|---|
Molecular Formula |
C25H32I2 |
Molecular Weight |
586.3 g/mol |
IUPAC Name |
9,9-dihexyl-2,7-diiodofluorene |
InChI |
InChI=1S/C25H32I2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16H2,1-2H3 |
InChI Key |
JKJNJFXWTVCSOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


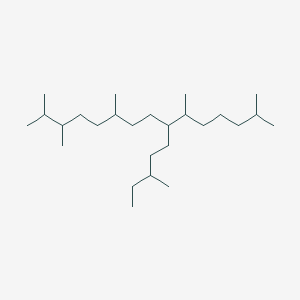
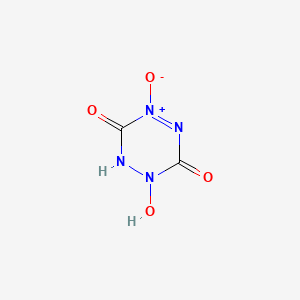
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

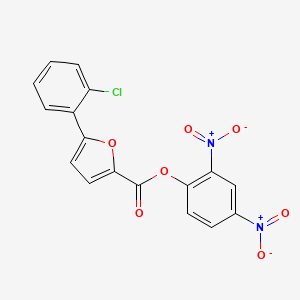
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
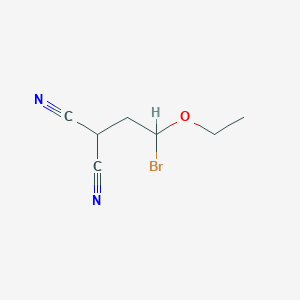

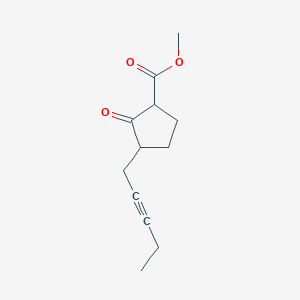
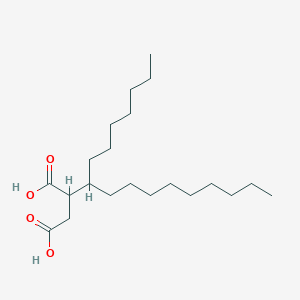
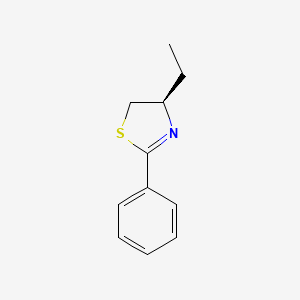
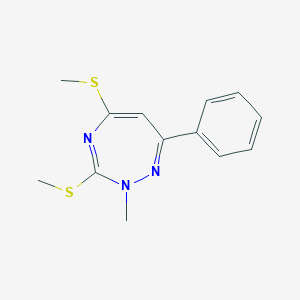
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
